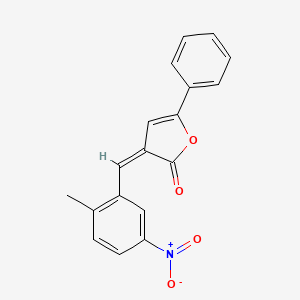
3-(3-methoxyphenyl)-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrazole derivatives involves multi-step reactions, starting with specific precursors and employing conditions tailored to achieve the desired molecular architecture. For instance, Kumara et al. (2018) detailed the synthesis of a novel pyrazole derivative, characterized through techniques like NMR, mass spectra, and X-ray diffraction, highlighting the importance of controlled conditions for successful synthesis (Kumara et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using X-ray crystallography, providing insights into the spatial arrangement of atoms and the molecule's geometry. The study by Kumara et al. (2018) revealed a dihedral angle between the pyrazole and thiophene rings, indicating a twisted conformation crucial for the molecule's properties (Kumara et al., 2018).
Chemical Reactions and Properties
Pyrazole derivatives can undergo various chemical reactions, influenced by their functional groups and molecular structure. For example, the presence of methoxy and carboxamide groups can participate in reactions like nucleophilic substitution or addition, impacting the molecule's reactivity and potential applications.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are pivotal for understanding the compound's behavior under different conditions. The thermal stability of pyrazole derivatives, as reported by Kumara et al. (2018), up to certain temperatures, suggests their suitability for applications requiring high-temperature processes (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the compound's interactions in chemical reactions. The electrophilic and nucleophilic regions identified through DFT calculations, as discussed by Kumara et al. (2018), are crucial for predicting the compound's behavior in synthetic pathways and its interactions with biological targets (Kumara et al., 2018).
Applications De Recherche Scientifique
Synthesis and Characterization
The scientific research around compounds closely related to 3-(3-methoxyphenyl)-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-1H-pyrazole-5-carboxamide primarily focuses on their synthesis, characterization, and potential applications in medicinal chemistry. For instance, the synthesis and characterization of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied, providing insights into their structural properties and potential as cytotoxic agents against cancer cells. These studies involve detailed spectral data analysis, including IR, MS, 1H-NMR, and 13C-NMR to establish compound structures (Ashraf S. Hassan et al., 2014; Ashraf S. Hassan et al., 2015).
Molecular Docking and Biological Activity
Molecular docking studies of novel compounds, including those structurally related to the target molecule, have been conducted to explore their interaction with biological targets. These studies help in identifying the pharmacological potential of the compounds, including their antifungal and antibacterial activities. For example, novel pyrazole derivatives have shown significant antifungal activity against several phytopathogenic fungi, with detailed molecular docking revealing their mode of action at the molecular level (Shijie Du et al., 2015).
Antimicrobial and Antifungal Applications
Further research into pyrazole derivatives has led to the development of compounds with promising antimicrobial and antifungal properties. These studies not only provide insights into the synthesis of these compounds but also evaluate their biological activities, offering potential applications in developing new antimicrobial agents (А. А. Aghekyan et al., 2020; S. Fedotov et al., 2022).
Propriétés
IUPAC Name |
3-(3-methoxyphenyl)-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-25(12-19-15-8-3-4-9-16(15)21-24-19)20(26)18-11-17(22-23-18)13-6-5-7-14(10-13)27-2/h5-7,10-11H,3-4,8-9,12H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEQSINIGBWTMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NNC2=C1CCCC2)C(=O)C3=CC(=NN3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5521167.png)


![7-(4-chlorophenyl)[1,3]thiazolo[2,3-i]purine](/img/structure/B5521184.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B5521187.png)
![5-{[(4aS*,7aR*)-4-isobutyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-2-pyridinamine](/img/structure/B5521191.png)
![4-(2-fluorophenoxy)-1-[(5-isopropyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B5521206.png)
![2-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5521212.png)

![N-(3,5-dimethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5521237.png)
![N-[3-(acetylamino)phenyl]-2-(4-bromophenyl)acetamide](/img/structure/B5521248.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5521258.png)

![N-(3-acetylphenyl)-2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5521270.png)